(Methyl-pyridin-3-ylmethyl-amino)-acetic acid
Overview
Description
(Methyl-pyridin-3-ylmethyl-amino)-acetic acid is an organic compound that features a pyridine ring substituted with a methyl group and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl-pyridin-3-ylmethyl-amino)-acetic acid typically involves the reaction of 3-methylpyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3-methylpyridine attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Methyl-pyridin-3-ylmethyl-amino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted amino-acetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Methyl-pyridin-3-ylmethyl-amino)-acetic acid is used as a building block for the synthesis of more complex molecules. It can be incorporated into ligands for coordination chemistry or used in the development of new catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. They may act as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (Methyl-pyridin-3-ylmethyl-amino)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, while the amino-acetic acid moiety can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid: Similar structure but with the methyl group at the 2-position of the pyridine ring.
(Methyl-pyridin-4-ylmethyl-amino)-acetic acid: Similar structure but with the methyl group at the 4-position of the pyridine ring.
(Ethyl-pyridin-3-ylmethyl-amino)-acetic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(Methyl-pyridin-3-ylmethyl-amino)-acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the pyridine ring can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs.
Properties
IUPAC Name |
2-[methyl(pyridin-3-ylmethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(7-9(12)13)6-8-3-2-4-10-5-8/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHDAHRJTPYHED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424344 | |
Record name | N-Methyl-N-[(pyridin-3-yl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99362-37-5 | |
Record name | N-Methyl-N-[(pyridin-3-yl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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